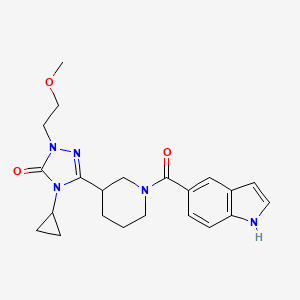

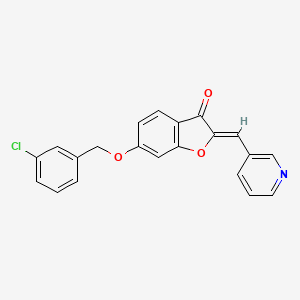

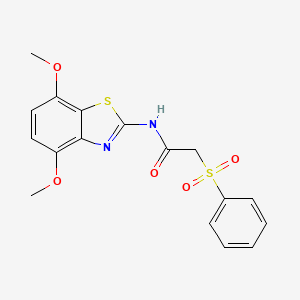

![molecular formula C11H11N3O3 B2510596 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate CAS No. 453535-93-8](/img/structure/B2510596.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate

Overview

Description

The compound is a derivative of benzo[d][1,2,3]triazin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their prevalence in a variety of important molecules, including some pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for similar compounds could include various substitution and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental analysis .Scientific Research Applications

Biological and Pharmacological Significance

1,2,4-triazines and their derivatives, including compounds like (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. They have been synthesized and evaluated in various models, exhibiting potent pharmacological activities such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These compounds serve as a promising core moiety for researchers in developing future drugs (Verma, Sinha, & Bansal, 2019).

Patent Trends and Synthesis Techniques

The triazoles have been a focal point for many companies and research groups aiming to develop new drugs with diverse biological activities. Numerous patents have been filed for 1,2,4-triazole derivatives, showcasing their potential in treating a variety of conditions with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Innovative synthesis methods and biological evaluation of these compounds are continually explored, emphasizing the need for more efficient and sustainable preparation techniques (Ferreira et al., 2013).

Industrial Applications

Amino-1,2,4-triazoles serve as a crucial raw material for the fine organic synthesis industry. They are employed in producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, and in the production of various other products like heat-resistant polymers, fluorescent products, and ionic liquids. These compounds find applications in biotechnology, energy, chemistry, and more. Their utilization in agriculture includes the production of plant protection products like insecticides, fungicides, and growth regulators (Nazarov et al., 2021).

Mechanism of Action

Target of Action

The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . Normally, AChE and BuChE break down acetylcholine into choline and acetate. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

The result of the action of this compound is an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE . This can lead to improved cognitive function, making the compound a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease.

Future Directions

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-10(15)17-7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEBAIZPADAJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323270 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

453535-93-8 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

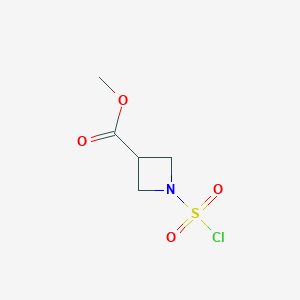

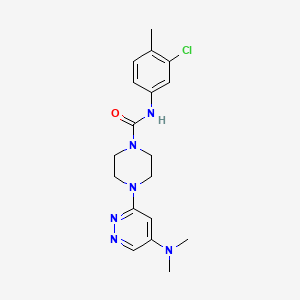

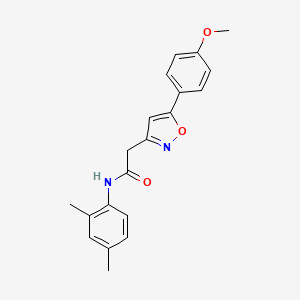

![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)

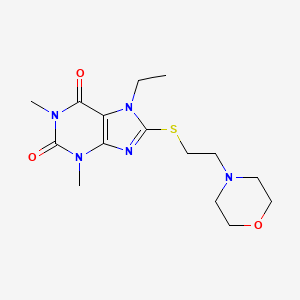

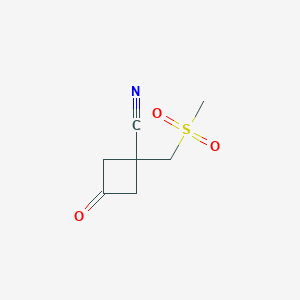

![N-(3,5-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2510522.png)

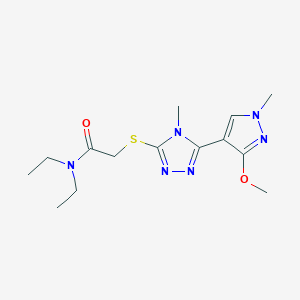

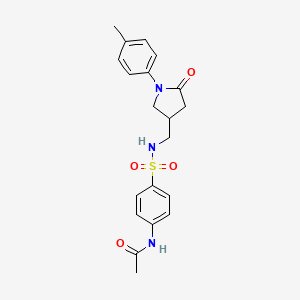

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)

![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2510534.png)